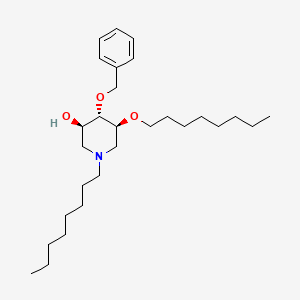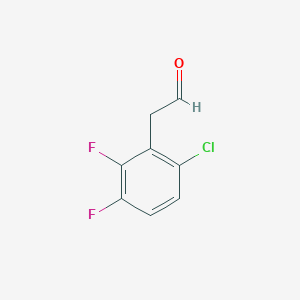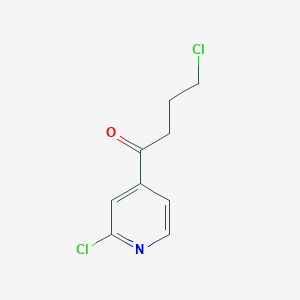
N-(2-Methyl-3-buten-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-3-buten-1-yl)benzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-buten-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2-methyl-3-buten-1-amine under acidic conditions. This reaction can be catalyzed by various agents, including Lewis acids like ZrCl4 immobilized on diatomite earth, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of ultrasonic irradiation has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
N-(2-Methyl-3-buten-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
科学研究应用
N-(2-Methyl-3-buten-1-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism by which N-(2-Methyl-3-buten-1-yl)benzamide exerts its effects involves interactions with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-Methyl-N-(3-buten-1-yl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
N-(2-Methyl-3-buten-1-yl)benzamide is unique due to its specific substituent pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
955404-27-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-(2-methylbut-3-enyl)benzamide |
InChI |
InChI=1S/C12H15NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,13,14) |
InChI 键 |
DIMJCDBZEOOQPR-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=CC=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)


![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)

![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
